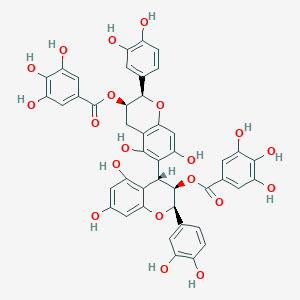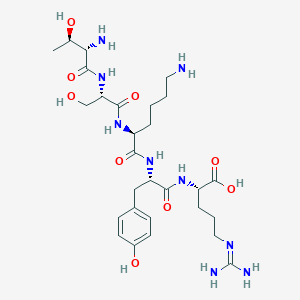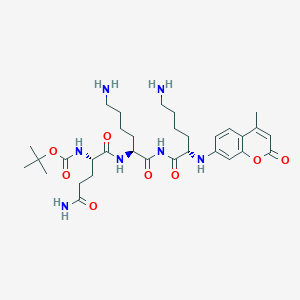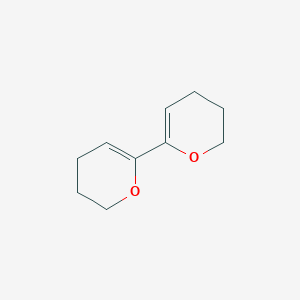
6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with a pyran ring structure and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran is not well understood. However, studies have shown that it inhibits the growth of various microorganisms and cancer cells. It has been suggested that the compound may interfere with the cell membrane or DNA synthesis of these cells.
Biochemical and physiological effects:
Studies have shown that 6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran exhibits low toxicity and does not cause significant biochemical or physiological effects in vivo. However, further studies are needed to fully understand the compound's safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran has several advantages for use in lab experiments. It is readily available and can be synthesized using simple methods. It is also stable and can be stored for long periods without degradation. However, the compound's low solubility in water and some organic solvents can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential applications in drug discovery and catalysis. Additionally, further studies are needed to fully understand the compound's mechanism of action and safety profile.
Synthesemethoden
The synthesis of 6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran has been achieved using different methods. One of the commonly used methods is the acid-catalyzed cyclization of 2,5-dihydroxy-3,4-dimethylfuran with formaldehyde. This method yields the desired compound in good yields and purity. Other methods include the use of Lewis acids, such as boron trifluoride etherate, to catalyze the reaction between 2,5-dihydroxy-3,4-dimethylfuran and paraformaldehyde.
Wissenschaftliche Forschungsanwendungen
6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran has been studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been investigated for its potential use as a ligand in metal-catalyzed reactions and as a building block in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
109669-49-0 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
6-(3,4-dihydro-2H-pyran-6-yl)-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C10H14O2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h5-6H,1-4,7-8H2 |
InChI-Schlüssel |
IEHGNSGJVJDXJT-UHFFFAOYSA-N |
SMILES |
C1CC=C(OC1)C2=CCCCO2 |
Kanonische SMILES |
C1CC=C(OC1)C2=CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









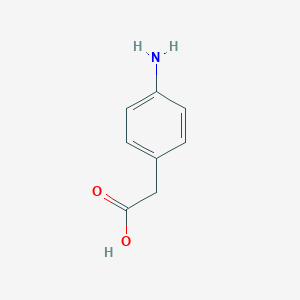
![3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B24473.png)

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)

